

# p-Cyanophenol: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 4-Hydroxybenzotrile

CAS No.: 767-00-0

Cat. No.: B152051

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An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Applications of a Versatile Aromatic Compound

## Introduction

p-Cyanophenol, also known as **4-hydroxybenzotrile**, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group attached to a benzene ring. This unique structural arrangement imparts a versatile chemical reactivity, making it a crucial intermediate and building block in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials such as liquid crystals.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of p-cyanophenol, delving into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic signature, reactivity, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

## Chemical Structure and Identification

p-Cyanophenol is a parasubstituted aromatic compound. The hydroxyl (-OH) group, an electron-donating group, and the nitrile (-C≡N) group, an electron-withdrawing group, are positioned at opposite ends of the benzene ring (positions 1 and 4). This substitution pattern significantly influences the molecule's electronic properties, reactivity, and physical characteristics.

The official IUPAC name for this compound is **4-hydroxybenzonitrile**.<sup>[3]</sup> It is also commonly referred to as p-hydroxybenzonitrile.<sup>[3][4]</sup>

Key Identifiers:

- CAS Number: 767-00-0<sup>[3][5]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>NO<sup>[1][3][4]</sup>
- Molecular Weight: 119.12 g/mol <sup>[3][4]</sup>
- InChI Key: CVNOWLNNPYEHOH-UHFFFAOYSA-N<sup>[6][7]</sup>
- SMILES: N#Cc1ccc(O)cc1<sup>[7]</sup>

## Physicochemical Properties

p-Cyanophenol is a white to off-white crystalline solid at room temperature.<sup>[1][2]</sup> Its physical and chemical properties are summarized in the table below. The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its melting point and solubility.

Property	Value	Source(s)
Appearance	White to light yellow crystalline solid	<sup>[1][2]</sup>
Melting Point	110-113 °C	<sup>[4][8]</sup>
Boiling Point	146 °C at 2 mmHg	<sup>[4][8][9]</sup>
Solubility	Slightly soluble in water; soluble in methanol, acetone, ether, and chloroform.	<sup>[4][10]</sup>
pKa	7.97 (at 25 °C)	<sup>[4][6]</sup>
logP	1.26	<sup>[8]</sup>

## Synthesis of p-Cyanophenol

Several synthetic routes to p-cyanophenol have been developed, each with its own advantages and limitations. Common methods include the ammoxidation of p-cresol, the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride, and the reaction of p-hydroxybenzoic acid with urea and sulfamic acid.<sup>[4][11][12]</sup>

One established laboratory-scale synthesis involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield p-cyanophenol.<sup>[11]</sup> This method avoids the use of highly toxic cyanide reagents.<sup>[11]</sup>

## Experimental Protocol: Synthesis from p-Hydroxybenzaldehyde

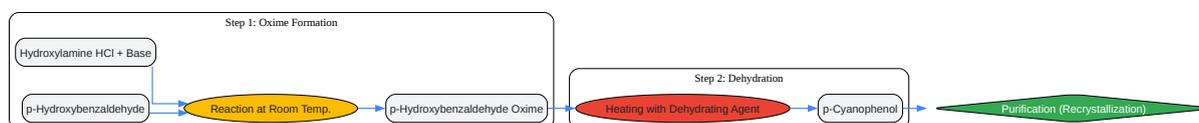
### Step 1: Oxime Formation

- Dissolve p-hydroxybenzaldehyde in an appropriate solvent, such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) to the reaction mixture.
- Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, acidify the mixture to precipitate the p-hydroxybenzaldehyde oxime.
- Filter, wash with water, and dry the resulting solid.

### Step 2: Dehydration to Nitrile

- Heat the p-hydroxybenzaldehyde oxime in a high-boiling solvent (e.g., acetic anhydride or a suitable aprotic solvent) with a dehydrating agent.
- Maintain the reaction at an elevated temperature until the conversion to p-cyanophenol is complete (monitored by TLC or GC).
- Cool the reaction mixture and pour it into water to precipitate the crude p-cyanophenol.

- Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure p-cyanophenol.



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Caption: Synthesis workflow for p-cyanophenol.

## Applications in Drug Development and Beyond

The versatile chemical nature of p-cyanophenol makes it a valuable intermediate in various industrial sectors.

### Pharmaceutical Intermediate

p-Cyanophenol serves as a key precursor in the synthesis of several pharmaceuticals.[1][2] Its structure can be found within more complex drug molecules. For instance, it is a building block for the synthesis of Levchromakalim, a vasodilator.[2] Furthermore, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor.[3][6]

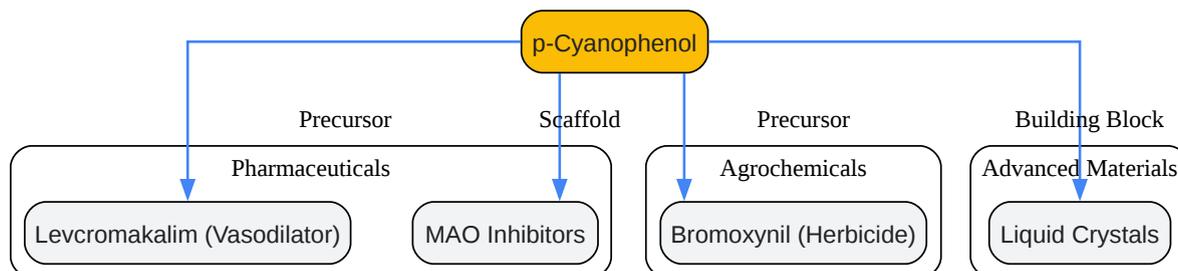
### Agrochemicals

In the agrochemical industry, p-cyanophenol is a precursor to herbicides.[5] A notable example is the synthesis of Bromoxynil, which is produced through the bromination of p-cyanophenol.[6]

### Liquid Crystals

The rigid, rod-like structure of p-cyanophenol derivatives makes them suitable for applications in liquid crystal technologies.[4] The nitrile group provides a strong dipole moment, which is a

key characteristic for materials used in liquid crystal displays (LCDs).



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Caption: Key applications of p-cyanophenol.

## Spectroscopic Data

The structural features of p-cyanophenol give rise to a characteristic spectroscopic signature.

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Aromatic protons appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic proton is also observed.
$^{13}\text{C}$ NMR	Distinct signals for the nitrile carbon, the carbon bearing the hydroxyl group, the other substituted aromatic carbon, and the two sets of equivalent aromatic carbons.
IR Spectroscopy	A strong, sharp absorption band for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch is typically observed around 2220-2260 $\text{cm}^{-1}$ . A broad O-H stretching band for the phenolic hydroxyl group is also present around 3200-3600 $\text{cm}^{-1}$ .
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) is observed at $m/z = 119$ .

## Reactivity and Metabolism

The reactivity of p-cyanophenol is dictated by its three main components: the aromatic ring, the hydroxyl group, and the nitrile group.

- Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group.
- Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
- Nitrile Group:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

In biological systems, p-cyanophenol can be metabolized. While specific metabolic pathways can vary, potential routes include conjugation of the phenolic hydroxyl group (e.g., glucuronidation or sulfation) to facilitate excretion. The nitrile group may also undergo enzymatic transformations.

## Safety and Toxicology

p-Cyanophenol is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[13] In case of accidental exposure, immediate medical attention is advised.[4] While organic nitriles do not readily release cyanide ions, caution is still warranted due to the potential for metabolism to release cyanide.[13][14]

GHS Hazard Statements:

- H302: Harmful if swallowed[10]
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

## Conclusion

p-Cyanophenol is a fundamentally important organic compound with a rich chemistry and a broad spectrum of applications. Its unique structure, combining both a nucleophilic hydroxyl group and an electrophilic nitrile group on an aromatic scaffold, provides a versatile platform for the synthesis of a wide range of valuable products. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the properties, synthesis, and reactivity of p-cyanophenol is essential for leveraging its potential in the creation of novel molecules and materials.

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